molecular formula C7H5Cl3<br>C7H5Cl3<br>C6H5CCl3 B7770154 Benzotrichloride CAS No. 30583-33-6

Benzotrichloride

Cat. No.: B7770154
CAS No.: 30583-33-6
M. Wt: 195.5 g/mol
InChI Key: XEMRAKSQROQPBR-UHFFFAOYSA-N
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Description

Benzotrichloride (CAS 98-07-7), a chlorinated hydrocarbon with the molecular formula C₆H₅CCl₃, is an oily, colorless to yellowish liquid that fumes in air due to hydrolysis . It has a penetrating odor and is denser than water. Industrially, it is a critical intermediate for synthesizing dyes, UV stabilizers in plastics, and antimicrobial agents . Upon hydrolysis, it releases benzoic acid and hydrochloric acid, which are highly irritating to skin and mucous membranes . The U.S. National Cancer Institute classifies this compound as a probable human carcinogen (Group 2A) due to evidence of tumors in animal studies . Its production involves chlorination of toluene, often catalyzed by benzoyl peroxide or aluminum chloride .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloromethylbenzene
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InChI

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

XEMRAKSQROQPBR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)(Cl)Cl
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Molecular Formula

C7H5Cl3, Array
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Related CAS

25838-95-3
Record name Benzene, (trichloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020148
Record name Benzotrichloride
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Molecular Weight

195.5 g/mol
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Physical Description

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals.
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Boiling Point

429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F
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Flash Point

260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F
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Solubility

Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction
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Density

1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756
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Vapor Density

6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77
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Vapor Pressure

1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F
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Impurities

COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides.
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Color/Form

CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID

CAS No.

98-07-7, 30583-33-6
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Melting Point

23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F
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Preparation Methods

Batch Chlorination Process

In traditional batch reactors, toluene undergoes free radical chlorination in the presence of chlorine gas (Cl2\text{Cl}_2) and UV light or heat. The stepwise reaction proceeds as follows:

C6H5CH3+3Cl2UV/heatC6H5CCl3+3HCl\text{C}6\text{H}5\text{CH}3 + 3\text{Cl}2 \xrightarrow{\text{UV/heat}} \text{C}6\text{H}5\text{CCl}_3 + 3\text{HCl}

Key parameters include:

  • Temperature : 70–190°C to balance reaction rate and by-product formation.

  • Residence time : Extended durations (10–24 hours) to maximize conversion.

  • Light intensity : UV irradiation initiates free radical chain reactions, accelerating chlorination.

Batch methods yield BTC with ~90% purity but suffer from high benzal chloride residuals (0.4–2%) and nuclear-chlorinated by-products (up to 22% under suboptimal conditions).

Continuous Photolytic Chlorination

Modern continuous processes address batch limitations through staged reactors and inert gas dilution. A patented two-step approach achieves superior purity:

Step 1: Primary Chlorination

  • Toluene reacts with 90–96% stoichiometric Cl2\text{Cl}_2 in ≥2 reactors at 70–190°C under UV.

  • Intermediate products: Benzyl chloride (C6H5CH2Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl}) and benzal chloride (C6H5CHCl2\text{C}_6\text{H}_5\text{CHCl}_2).

Step 2: Secondary Chlorination

  • Residual intermediates react with 30% excess Cl2\text{Cl}_2 diluted with inert gas (e.g., N2\text{N}_2) in ≥2 reactors.

  • Critical adjustments :

    • Cl2\text{Cl}_2:Inert gas ratio reduced from 10:1 to 1:10 across reactors.

    • Residence time ratio (Step 1:Step 2) maintained at 1.3–1.5.

Outcomes :

ParameterValue
BTC purity94.4%
Benzaldehyde content≤0.2%
Nuclear-chlorinated by-products≤5.2%

This method reduces by-products by 68% compared to batch processes while achieving consistent output.

Catalytic Fluoride Substitution Methods

Alternative routes employ fluorinated precursors and Friedel-Crafts catalysts to synthesize BTC derivatives. A Japanese patent details the reaction of polyhalogenated benzotrifluorides with titanium tetrachloride (TiCl4\text{TiCl}_4) under high-pressure conditions:

Reaction Mechanism

Fluorine atoms in precursors like 2,3,4-trichlorobenzotrifluoride are replaced by chlorine via catalytic substitution:

C6Cl3F3+3ClTiCl4C6Cl6+3F\text{C}6\text{Cl}3\text{F}3 + 3\text{Cl}^- \xrightarrow{\text{TiCl}4} \text{C}6\text{Cl}6 + 3\text{F}^-

Process Conditions

  • Catalyst : TiCl4\text{TiCl}_4 (40 ml per 900 g precursor).

  • Solvent : Carbon tetrachloride (CCl4\text{CCl}_4).

  • Temperature : 140°C for 15 hours under autogenous pressure (122 bar).

  • Yield : 975 g of 2,3,4-trichlorobenzotrifluoride (96% theoretical).

This method specializes in producing halogen-rich BTC variants but requires stringent pressure control and catalyst recovery systems.

Comparative Analysis of Preparation Methods

MethodPurity (%)By-products (%)ScalabilityEnergy Cost
Batch chlorination9010–22ModerateHigh
Continuous photolytic94.45.2HighModerate
Catalytic substitution964LowVery high

Key findings :

  • Continuous photolytic chlorination offers the best balance of purity and scalability for bulk production.

  • Catalytic methods suit niche applications requiring substituted BTC derivatives but face economic barriers .

Chemical Reactions Analysis

Hydrolysis Reactions

Benzotrichloride hydrolyzes in the presence of water or moisture, producing benzoic acid and hydrochloric acid. The reaction proceeds via nucleophilic attack by water at the electrophilic α-carbon:
C6H5CCl3+2H2OC6H5COOH+3HCl\text{C}_6\text{H}_5\text{CCl}_3 + 2\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{COOH} + 3\text{HCl}

  • Kinetics : Hydrolysis occurs rapidly with a half-life of ~2.4 minutes in aqueous environments .

  • By-products : Incomplete hydrolysis may yield intermediates like benzoyl chloride (C₆H₅COCl) .

Nucleophilic Substitution Reactions

The trichloromethyl group undergoes substitution with nucleophiles, forming derivatives critical in industrial applications:

Reaction with Fluoride Salts

This compound reacts with potassium fluoride (KF) to synthesize benzotrifluoride (C₆H₅CF₃), a precursor for agrochemicals:
C6H5CCl3+3KFC6H5CF3+3KCl\text{C}_6\text{H}_5\text{CCl}_3 + 3\text{KF} \rightarrow \text{C}_6\text{H}_5\text{CF}_3 + 3\text{KCl}

  • Conditions : Conducted at elevated temperatures (70–190°C) in anhydrous solvents .

Reaction with Phenolic Compounds

This compound reacts with resorcinol (1,3-dihydroxybenzene) to form 2,4-dihydroxybenzophenone, a UV stabilizer:
C6H5CCl3+C6H4(OH)2C6H5COC6H3(OH)2+3HCl\text{C}_6\text{H}_5\text{CCl}_3 + \text{C}_6\text{H}_4(\text{OH})_2 \rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_3(\text{OH})_2 + 3\text{HCl}

  • Catalyst : Lewis acids (e.g., AlCl₃) enhance reaction efficiency .

Reactions with Bases and Amines

This compound reacts violently with strong bases and amines, generating hazardous by-products:

ReactantProductsConditionsHazard Profile
Ammonia (NH₃)Benzonitrile derivatives + HClRoom temperatureToxic HCl fumes
Sodium Hydroxide (NaOH)Sodium benzoate + NaCl + H₂OAqueous, exothermicCorrosive, heat generation

Redox and Incompatible Reactions

This compound exhibits hazardous reactivity with oxidizing agents and metals:

Reaction with Oxidizers

Chlorates or nitric acid induce violent decomposition, releasing toxic gases (Cl₂, CO):
C6H5CCl3+HNO3CO2+Cl2+NOx+H2O\text{C}_6\text{H}_5\text{CCl}_3 + \text{HNO}_3 \rightarrow \text{CO}_2 + \text{Cl}_2 + \text{NO}_x + \text{H}_2\text{O}

  • Risk : Explosive combustion under high heat .

Reaction with Light Metals

Aluminum or magnesium reacts exothermically, forming metal chlorides and hydrogen gas:
2Al+2C6H5CCl32AlCl3+2C6H5CH3+3H22\text{Al} + 2\text{C}_6\text{H}_5\text{CCl}_3 \rightarrow 2\text{AlCl}_3 + 2\text{C}_6\text{H}_5\text{CH}_3 + 3\text{H}_2

  • Safety Note : Requires inert atmospheres to prevent ignition .

Hazardous Reaction By-products

Key risks associated with this compound reactions include:

  • Hydrogen Chloride (HCl) : Corrosive gas released during hydrolysis .

  • Chlorinated Aromatics : Side products like dichlorotoluenes are persistent environmental pollutants .

  • Carcinogenic Metabolites : Benzoic acid (non-toxic) conjugates with glycine to form hippuric acid, but intermediates like benzyl chloride are carcinogenic .

Scientific Research Applications

1. Synthesis of Chemical Intermediates
Benzotrichloride is predominantly used as an intermediate in the production of:

  • Benzoyl Chloride : Utilized in the synthesis of benzophenones and other derivatives.
  • Dyes and Pigments : It plays a critical role in the manufacture of various dyes, providing color stability and intensity .
  • Ultraviolet Stabilizers : These compounds are essential for protecting materials from UV degradation.

2. Production of Pharmaceuticals
this compound is involved in the synthesis of several pharmaceutical compounds, including antiseptics and antimicrobial agents. Its reactivity allows for the introduction of functional groups necessary for biological activity .

3. Research Applications
Recent studies have investigated the genotoxicity potential of this compound using high-throughput screening assays. Such research is vital for understanding its safety profile and regulatory implications .

Toxicological Studies

This compound has been subjected to various toxicological assessments due to its carcinogenic potential. Studies conducted on mice have shown that exposure through skin application can lead to an increased incidence of tumors, particularly lung adenomas and skin carcinomas .

Key Findings from Toxicological Studies:

  • In a study involving skin applications, significant tumor incidences were observed:
    • Lung Tumors : 53% incidence in treated mice.
    • Skin Carcinomas : Notable occurrences in high-dose groups.

These findings highlight the necessity for careful handling and regulation of this compound in industrial settings.

Case Study 1: Industrial Use in Dye Manufacturing

A dye manufacturing company utilized this compound as an intermediate for producing a specific blue dye. The process involved multiple steps where this compound was reacted with other chlorinated compounds, resulting in a stable dye product with enhanced lightfastness.

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical context, this compound was employed to synthesize an antiseptic compound. The reaction conditions were optimized to minimize by-products while maximizing yield. The resulting product demonstrated effective antimicrobial properties against a range of pathogens.

Mechanism of Action

Benzotrichloride exerts its effects primarily through its reactivity at the chlorinated α-carbon. This reactivity allows it to participate in various substitution and condensation reactions, leading to the formation of a wide range of chemical intermediates. The molecular targets and pathways involved in these reactions include the formation of stable intermediates such as phenyldichlorocarbenium ions, which are useful in Friedel-Crafts acylations .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : this compound’s higher log P (3.0) compared to benzotrifluoride (1.7) suggests greater lipid solubility, influencing its environmental persistence and biological uptake .
  • Reactivity: The three chlorine atoms in this compound make it more reactive than mono- or di-chlorinated analogs (e.g., benzyl or benzal chloride) .

Toxicity and Carcinogenicity

Compound Acute Toxicity (LD₅₀, rat oral) Carcinogenicity (IARC Classification) Key Health Risks
This compound 6 mg/kg Probable human carcinogen (Group 2A) Corrosive; causes skin burns, liver/kidney damage, and lung tumors in mice
Benzal chloride Not reported Not classified Irritant; limited evidence of carcinogenicity in animals
Benzyl chloride 1231 mg/kg Possible human carcinogen (Group 2B) Causes forestomach tumors in rodents; less toxic than this compound
Benzotrifluoride Not reported Not classified Lower toxicity due to stable C-F bonds; used in safer agrochemicals

Mechanistic Insights :

  • This compound’s hydrolysis releases HCl and benzoic acid, contributing to its corrosivity and irritation .
  • Chronic exposure to this compound is linked to central nervous system effects (headaches, fatigue) and hematological disorders .

Reactivity and Hydrolysis Behavior

  • This compound : Hydrolyzes in moisture to benzoic acid and HCl via a pH-independent mechanism. The reaction rate decreases with increasing chloride ion concentration .
  • Benzyl chloride : Hydrolyzes to benzyl alcohol and HCl, a slower process compared to this compound due to fewer chlorine atoms .
  • Benzotrifluoride : Resists hydrolysis due to strong C-F bonds, enhancing its stability in biological systems .

Biological Activity

Benzotrichloride (BTC), chemically known as α,α,α-trichlorotoluene, is an organic compound with significant biological activity, particularly concerning its carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, focusing on its carcinogenicity, mutagenicity, and metabolic pathways.

  • Chemical Formula : C₇HCl₃
  • CAS Number : 98-07-7
  • Molecular Weight : 201.43 g/mol

This compound is primarily used in the production of benzoyl chloride and other chemical intermediates. Its structure consists of a benzene ring substituted with three chlorine atoms and a methyl group.

Carcinogenicity

This compound has been classified as "Reasonably Anticipated to be a Human Carcinogen" by the National Toxicology Program (NTP) due to substantial evidence of carcinogenicity in animal studies. The following table summarizes key findings from various studies on the carcinogenic effects of this compound:

Study TypeExposure MethodTumor Incidence (%)Target Organs
Skin Painting (Fukuda et al.)Dermal application54% (lung), 55% (skin)Lung, Skin, Lymphatic tissues
Inhalation StudyVapor inhalation81.1% (lung), 27% (skin)Lung, Skin, Lymphatic tissues
Oral AdministrationGastric intubationSignificant tumors observedLung, Skin, Thymus

Detailed Findings

  • Skin Painting Studies : In studies conducted by Fukuda et al., mice treated with varying doses of this compound showed a high incidence of skin carcinomas and lung adenomas. Specifically, in high-dose groups, tumor incidences reached up to 60% for skin carcinomas and 90% for lung tumors within 10 months of treatment .
  • Inhalation Studies : Mice exposed to this compound vapors showed alarming rates of pulmonary tumors (81.1%) and skin tumors (27%) after prolonged exposure . The study concluded that inhalation exposure significantly increases the risk of developing malignancies compared to control groups.
  • Oral Administration : Oral exposure also demonstrated a significant increase in tumor incidence across multiple sites, including the lungs and skin. Notably, squamous cell carcinomas were frequently observed in the forestomach and skin .

Mutagenicity

This compound has been found to exhibit mutagenic properties in various test systems. The compound caused DNA damage and mutations in bacterial assays, indicating its potential to induce genetic alterations . Specific findings include:

  • Ames Test Results : In bacterial assays using Salmonella typhimurium, this compound induced mutations under metabolic activation conditions .
  • Chromosomal Aberrations : Studies have reported increased chromosomal aberrations in bone marrow cells of rats exposed to low concentrations of this compound .

Metabolic Pathways

The metabolism of this compound involves its conversion into benzoic acid and subsequent excretion primarily via urine. Key metabolic findings include:

  • Absorption and Elimination : After administration in rats, peak blood concentration occurred at approximately 4 hours post-exposure, with a half-life of about 22 hours. Most metabolites were excreted as hippuric acid .
  • Tissue Distribution : The highest concentrations were found in the liver, kidney, and adipose tissues after exposure .

Case Studies

Several case studies have highlighted the occupational hazards associated with this compound exposure:

  • Occupational Exposure : Workers in industries producing benzoyl chloride exhibited higher incidences of lung cancer and malignant lymphomas attributed to prolonged exposure to this compound vapors .
  • Epidemiological Evidence : Epidemiological studies have corroborated the association between this compound exposure and increased cancer risk among factory workers.

Q & A

Q. What safety protocols are critical when handling benzotrichloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear indirect-vent goggles, face shields, and chemically resistant gloves (e.g., Viton) to prevent skin/eye contact. Avoid contact lenses due to vapor penetration risks .
  • Ventilation: Use fume hoods with ≥100 ft/min airflow to minimize inhalation exposure. Establish regulated zones with hazard warnings .
  • Decontamination: Immediately shower after skin contact and use emergency eye wash stations. Launder contaminated clothing separately using informed personnel .
  • Storage: Store away from amines, finely divided metals (e.g., aluminum), and strong acids to prevent violent reactions or chlorine gas release .

Q. How can this compound hydrolysis products be identified and quantified in environmental samples?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) for aqueous samples (e.g., surface water) to concentrate hydrolyzed products like benzoic acid and HCl .
  • Analytical Techniques:
    • GC-MS: Derivatize benzoic acid to methyl esters for volatile analysis.
    • Ion Chromatography: Quantify chloride ions from hydrolysis .
  • Calibration: Include internal standards (e.g., deuterated benzoic acid) to account for matrix effects .

Q. What are the recommended methods for synthesizing benzoic acid from this compound?

Methodological Answer:

  • Reaction Setup: React this compound with excess aqueous calcium hydroxide (milk of lime) under reflux (80–90°C) for 6–8 hours .
  • Mechanism: Hydrolysis replaces trichloromethyl groups with hydroxyl, followed by dehydration to form benzoic acid.
  • Purification: Acidify the mixture with HCl, filter precipitates, and recrystallize from hot water (yield: 85–92%) .

Advanced Research Questions

Q. What experimental models and biomarkers are used to study this compound’s carcinogenicity?

Methodological Answer:

  • In Vivo Models: A/J mice exposed to 10–50 ppm this compound via inhalation (6 hrs/day, 5 days/week) develop lung adenomas within 12–18 months. Tumors show K-ras codon 12 mutations (GC→AT transitions) via PCR amplification and Sanger sequencing .
  • Biomarkers: Measure urinary thioethers or DNA adducts (e.g., benzyl-DNA conjugates) using LC-MS/MS to assess metabolic activation .
  • Contradictions: While EPA IRIS classifies it as a probable human carcinogen, some regulatory thresholds (e.g., ACGIH ceiling limit: 0.8 mg/m³) remain unchanged due to limited occupational exposure data .

Q. How can reaction conditions be optimized for synthesizing benzotrifluoride from this compound?

Methodological Answer:

  • Catalytic Gas-Phase Reaction: Use AlF₃ (β or γ phase) at 300–350°C with a 3:1 molar ratio of HF to this compound. Achieve >96% yield in a single step .
  • Key Parameters:
    • Pressure: Maintain atmospheric pressure to minimize HF loss.
    • Additives: Introduce Cl₂ (0.5–1% v/v) to sustain catalyst activity during prolonged runs .
  • Characterization: Confirm product purity via ¹⁹F NMR (δ = -63 ppm for CF₃ group) and GC-FID .

Q. What analytical strategies resolve contradictions in this compound’s environmental persistence data?

Methodological Answer:

  • Half-Life Studies: Conduct controlled hydrolysis experiments at varying pH (4–9) and temperatures (20–40°C). Monitor degradation kinetics using HPLC-UV .
  • Data Conflicts: Earlier studies report surface water detection , but rapid hydrolysis under alkaline conditions may lead to underestimation. Use stabilizers (e.g., NaN₃) in sampling to inhibit microbial degradation .
  • Modeling: Apply QSAR models to predict environmental fate, cross-validated with experimental log Kow (2.8) and Henry’s law constants (3.2 × 10⁻⁴ atm·m³/mol) .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.